1-Ethylcyclobutanecarbaldehyde
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Overview
Description
1-Ethylcyclobutane-1-carbaldehyde is an organic compound with the molecular formula C7H12O It is a member of the cycloalkane family, specifically a cyclobutane derivative, characterized by a four-membered ring structure with an ethyl group and an aldehyde functional group attached to the same carbon atom
Preparation Methods
1-Ethylcyclobutane-1-carbaldehyde can be synthesized through several methods. One common synthetic route involves the reaction of 1-ethylcyclobutanol with an oxidizing agent such as pyridinium chlorochromate (PCC) to yield the aldehyde. Another method includes the hydroformylation of 1-ethylcyclobutene, where the alkene undergoes a reaction with carbon monoxide and hydrogen in the presence of a rhodium catalyst to form the aldehyde.
Chemical Reactions Analysis
1-Ethylcyclobutane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to the corresponding alcohol, 1-ethylcyclobutanol, using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group can be replaced by other functional groups under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Ethylcyclobutane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of more complex cycloalkane derivatives.
Biology: The compound’s structural properties make it a useful probe in studying the behavior of cycloalkane-containing molecules in biological systems.
Medicine: Research into cyclobutane derivatives has shown potential for developing new pharmaceuticals, particularly in the area of antiviral and anticancer agents.
Industry: While specific industrial applications are limited, the compound’s reactivity makes it a candidate for developing new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-ethylcyclobutane-1-carbaldehyde exerts its effects is primarily through its aldehyde functional group. The aldehyde group is highly reactive and can participate in various chemical reactions, including nucleophilic addition and condensation reactions. These reactions often involve the formation of intermediates such as hemiacetals and acetals, which can further react to form more complex structures.
Comparison with Similar Compounds
1-Ethylcyclobutane-1-carbaldehyde can be compared to other cyclobutane derivatives, such as:
Cyclobutanone: A ketone with a similar ring structure but different reactivity due to the presence of a carbonyl group instead of an aldehyde.
1-Methylcyclobutane-1-carbaldehyde: Similar in structure but with a methyl group instead of an ethyl group, leading to different steric and electronic effects.
Cyclobutane-1,1-dicarbaldehyde:
The uniqueness of 1-ethylcyclobutane-1-carbaldehyde lies in its specific combination of an ethyl group and an aldehyde functional group on a cyclobutane ring, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
1-ethylcyclobutane-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-2-7(6-8)4-3-5-7/h6H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHUFBUZFDIYSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCC1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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